(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine
Description
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
(1S)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m0/s1 |
InChI Key |
ZMZMAYUKFNOPOD-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) and Cyclization
A five-step protocol (Scheme 1) is widely employed:
-
S<sub>N</sub>Ar Reaction : Substituted o-halo-nitroarenes (e.g., 6) react with cyclohexylamine in the presence of K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N to yield amino-nitro intermediates (7).
-
Nitro Reduction : Catalytic hydrogenation (Pt/C, H<sub>2</sub>) or Fe/NH<sub>4</sub>Cl reduces 7 to diamines (8).
-
Cyclization : Diamines cyclize with triphosgene or trimethyl orthoformate/HCOOH to form 1-cyclohexyl-1H-benzimidazole (9).
-
Halogenation : Treatment with hexachloroethane generates 2-chloro derivatives (10).
-
Amination : Displacement of chloride with ethanamine derivatives yields the target scaffold.
Key Data :
Enantioselective Synthesis of (S)-Ethanamine Moiety
The chiral center at the ethanamine group is introduced via:
Asymmetric Catalytic Hydrogenation
Chiral ruthenium catalysts (e.g., BINAP-Ru complexes) enable enantioselective reduction of α,β-unsaturated ketones. For example:
Chiral Resolution
Racemic 1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanamine is resolved using:
-
Diastereomeric Salt Formation : Tartaric acid derivatives (e.g., (R,R)-di-p-toluoyl-tartaric acid) in EtOAc/hexane.
-
Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate).
Resolution Efficiency :
| Method | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| Tartaric Acid | EtOAc/hexane | 99 | 40 |
| CSP Chromatography | Hexane/i-PrOH | 99.5 | 35 |
Direct Cyclohexyl Group Introduction
Late-stage functionalization avoids multi-step sequences:
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-chlorobenzimidazole with cyclohexylamine:
-
Catalyst : Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos.
-
Base : Cs<sub>2</sub>CO<sub>3</sub>.
-
Conditions : Toluene, 110°C, 24 h.
Green Chemistry Approaches
Solvent-free and microwave-assisted methods enhance sustainability:
Microwave-Assisted Cyclization
Mechanochemical Synthesis
Ball-milling substitutes solvent use:
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Scale Suitability |
|---|---|---|---|
| S<sub>N</sub>Ar-Cyclization | High purity | Multi-step | Industrial |
| Asymmetric Hydrogenation | Excellent ee | Costly catalysts | Lab-scale |
| Buchwald-Hartwig | Late-stage modification | Pd residue removal | Pilot-scale |
| Microwave | Rapid | Specialized equipment | Small-scale |
Quality Control and Characterization
-
Chiral Purity : HPLC with Chiralpak IC-3 column (Hexane:i-PrOH = 90:10, 1 mL/min).
-
Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, X-ray crystallography.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the cyclohexyl group.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Potential: Investigated for its potential use in treating various diseases, such as cancer or infectious diseases.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison of Selected Analogues
Key Findings:
Substituent Impact : Bulkier groups (e.g., cyclohexyl) enhance lipophilicity but may hinder target binding compared to smaller substituents like methyl or cyclobutyl.
Chirality : The (S)-configuration in the target compound could confer distinct biological activity compared to (R)-isomers, though specific data are unavailable .
Salt Forms : Hydrochloride derivatives (e.g., ) demonstrate improved solubility, a critical factor for drug development .
Biological Activity
(S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine, also known by its CAS number 1398507-83-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Structure and Composition
- Molecular Formula : C₁₃H₁₈N₃
- Molecular Weight : 218.3 g/mol
- CAS Number : 1398507-83-9
The compound consists of a benzimidazole moiety linked to an ethanamine group, which is critical for its biological interactions.
Anticancer Potential
Research indicates that (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Studies and Findings
- MCF-7 Cell Line :
- HCT-116 Cell Line :
The mechanism by which (S)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine exerts its anticancer effects appears to involve:
- Induction of apoptosis through the intrinsic pathway.
- Modulation of cell cycle progression, particularly arresting cells in the G1 phase .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity : Exhibiting inhibitory effects against specific bacterial strains.
- Neuroprotective Effects : Potentially beneficial in models of neurodegeneration due to its ability to cross the blood-brain barrier.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanamine, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 2-chloro-1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanone with ammonia or primary amines under reflux in dioxane, followed by purification via recrystallization (ethanol) .
- Route 2 : Chiral resolution via enzymatic or chromatographic methods (e.g., chiral HPLC) to isolate the (S)-enantiomer, given the stereochemical sensitivity of biological targets .
- Optimization : Adjust solvent polarity (e.g., acetonitrile vs. dioxane), temperature (80–120°C), and catalysts (e.g., K₂CO₃) to improve yield and enantiomeric excess (ee). Monitor purity via HPLC (>95%) .
Q. How can the three-dimensional conformation of this compound be characterized to validate its stereochemistry?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm the (S)-configuration and intramolecular interactions (e.g., hydrogen bonding between the amine and benzimidazole ring) .
- NMR spectroscopy : Analyze - and -NMR coupling constants (e.g., J-values for chiral centers) and NOESY correlations to infer spatial arrangements .
Q. What are the key physicochemical properties influencing its solubility and stability in experimental buffers?
- Data :
| Property | Value/Description | Relevance |
|---|---|---|
| LogP (lipophilicity) | ~2.5 (estimated) | Predicts membrane permeability |
| pKa (amine group) | ~9.2 | Impacts ionization at physiological pH |
| Solubility in PBS | <1 mg/mL (hydrochloride salt preferred) | Requires DMSO/cosolvent for assays |
- Methods : Use shake-flask or HPLC-based assays to quantify solubility. Stability studies (pH 7.4, 37°C) with LC-MS monitoring .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. phenyl substituents) affect binding to benzimidazole-targeted enzymes (e.g., cytochrome P450)?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., methyl, chloro, or morpholino groups) and compare inhibitory potency via enzyme kinetics (IC₅₀) .
- Computational Docking : Use AutoDock or Schrödinger Suite to model interactions between the cyclohexyl group and hydrophobic enzyme pockets. Validate with mutagenesis studies .
Q. What analytical strategies can resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Meta-analysis : Cross-reference published IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) while controlling for assay conditions (e.g., ATP concentration, cell lines) .
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional effects .
Q. How can the enantiomeric purity of the (S)-isomer be maintained during large-scale synthesis?
- Methodology :
- Chiral Chromatography : Use preparative HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) for >99% ee .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation to minimize racemization .
Q. What in silico tools predict the metabolic fate of this compound in preclinical models?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, plasma protein binding, and toxicity (e.g., hERG inhibition). Cross-validate with microsomal stability assays .
Data Contradictions and Resolution
- Synthesis Yield Variability : Conflicting yields (30–70%) in literature may stem from differences in starting material purity or reaction scale. Standardize protocols using anhydrous solvents and inert atmospheres .
- Biological Activity : Discrepancies in antimicrobial vs. kinase inhibition data highlight target promiscuity. Use CRISPR-engineered cell lines to isolate pathway-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
